Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate is a heterocyclic compound featuring an isoxazole ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under basic conditions (e.g., NaHCO3) at ambient temperature . This reaction yields the desired isoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Ethyl 2-amino-4,5-dihydroisoxazole-5-carboxylate
- Ethyl 3-amino-5-methyl-4,5-dihydroisoxazole-5-carboxylate
- Ethyl 3-amino-5-ethoxy-4,5-dihydroisoxazole-5-carboxylate
Comparison: Ethyl 3-amino-5-methoxy-4,5-dihydroisoxazole-5-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug discovery and development.
Properties
Molecular Formula |
C7H12N2O4 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
ethyl 3-amino-5-methoxy-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H12N2O4/c1-3-12-6(10)7(11-2)4-5(8)9-13-7/h3-4H2,1-2H3,(H2,8,9) |
InChI Key |
BSDYMYIEOOEAEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=NO1)N)OC |
Origin of Product |
United States |
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